molecular formula C12H10OS2 B072630 Benzenesulfinothioic acid, S-phenyl ester CAS No. 1208-20-4

Benzenesulfinothioic acid, S-phenyl ester

Cat. No. B072630
CAS RN: 1208-20-4
M. Wt: 234.3 g/mol
InChI Key: POUBOKBBBIVWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfinothioic acid, S-phenyl ester, also known as SBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder with a molecular formula of C7H7O2S2. SBP has been shown to have a variety of potential applications in the field of scientific research, including as a tool for studying biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of Benzenesulfinothioic acid, S-phenyl ester involves the reaction of the compound with sulfenic acid in proteins. This reaction leads to the formation of a stable adduct, which can then be detected using various analytical techniques. The reaction between Benzenesulfinothioic acid, S-phenyl ester and sulfenic acid is highly specific, allowing for the detection of this important post-translational modification in proteins.

Biochemical And Physiological Effects

Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of biochemical and physiological effects. One of the primary effects of Benzenesulfinothioic acid, S-phenyl ester is its ability to react with sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells. Additionally, Benzenesulfinothioic acid, S-phenyl ester has been shown to have antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Benzenesulfinothioic acid, S-phenyl ester in lab experiments is its high specificity for sulfenic acid in proteins. This specificity allows for the detection of this important post-translational modification with high accuracy. Additionally, Benzenesulfinothioic acid, S-phenyl ester is relatively easy to synthesize and has a long shelf-life, making it a practical reagent for use in lab experiments. However, one of the limitations of using Benzenesulfinothioic acid, S-phenyl ester is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a variety of potential future directions for research involving Benzenesulfinothioic acid, S-phenyl ester. One area of focus could be the development of new analytical techniques for detecting sulfenic acid in proteins using Benzenesulfinothioic acid, S-phenyl ester. Additionally, further research could be conducted to explore the potential therapeutic applications of Benzenesulfinothioic acid, S-phenyl ester, particularly in the treatment of conditions related to oxidative stress. Finally, Benzenesulfinothioic acid, S-phenyl ester could be used as a tool for studying the role of sulfenic acid in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.

Scientific Research Applications

Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of potential applications in the field of scientific research. One of the primary uses of Benzenesulfinothioic acid, S-phenyl ester is as a tool for studying biochemical and physiological processes. Specifically, Benzenesulfinothioic acid, S-phenyl ester has been used as a reagent for the detection of sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells.

properties

CAS RN

1208-20-4

Product Name

Benzenesulfinothioic acid, S-phenyl ester

Molecular Formula

C12H10OS2

Molecular Weight

234.3 g/mol

IUPAC Name

benzenesulfinylsulfanylbenzene

InChI

InChI=1S/C12H10OS2/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H

InChI Key

POUBOKBBBIVWSL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2

Other CAS RN

1208-20-4

synonyms

diphenylthiosulfinate
DPTS
phenyl benzenethiosulfinate

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.2 g. (20 mmol) thiophenol in 30 ml. dry ether one adds 1.8 g. pyridine and adds dropwise thereto, with cooling, a solution of 3.2 g. (20 mmol) benzenesulphinic acid chloride in 20 ml. dry ether. One allows to stir further for 10 min., pours into dil. sulphuric acid, separates off the organic phase, dries and evaporates. There remain 3.2 g. of the title compound (68% of theory) of the m.p. 69°-70° C. (from ligroin).
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